N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide
Overview
Description
N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, attached to an acetamide group through an ether linkage. It is commonly used in organic synthesis and research due to its unique structural properties.
Scientific Research Applications
N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
The synthesis of N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows :
- Dissolve 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide in 5 ml of distilled water.
- Heat the solution to obtain a clear mixture.
- Cool the solution to 10-15°C and add 0.35 ml of dimethyl sulfate dropwise.
- Warm the mixture for one hour at 70-80°C and then cool.
This method yields this compound with high purity. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ether linkage in the compound allows for nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The naphthalene ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide: This compound has a similar structure but with the naphthalene ring attached at a different position.
2-Methoxynaphthalene: This compound lacks the acetamide group and has different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-naphthalen-2-yloxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15(17-2)14(16)10-18-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZSGWZISIACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC2=CC=CC=C2C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231573 | |
Record name | N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77165-43-6 | |
Record name | N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77165-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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